molecular formula C18H27NO3 B13216607 tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate

Cat. No.: B13216607
M. Wt: 305.4 g/mol
InChI Key: BPHOUSKYYCCYQI-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 6-(2-methylphenyl)-6-oxohexyl moiety. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, 6-(2-methylphenyl)-6-oxohexyl chloride, and a base such as triethylamine. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the product’s purity and quality. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

  • tert-Butyl N-(2-methylphenyl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate

Comparison: tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate is unique due to the presence of the 6-(2-methylphenyl)-6-oxohexyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C18H27NO3/c1-14-10-7-8-11-15(14)16(20)12-6-5-9-13-19-17(21)22-18(2,3)4/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,19,21)

InChI Key

BPHOUSKYYCCYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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